REACTION_SMILES
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[CH3:29][CH2:30][OH:31].[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][o:10][c:11]([CH2:13][CH2:14][N:15]3[C:16](=[O:17])[c:18]4[c:19]([cH:20][cH:21][cH:22][cH:23]4)[C:24]3=[O:25])[cH:12]2)[cH:6][cH:7]1.[NH2:27][NH2:28].[OH2:26]>>[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][o:10][c:11]([CH2:13][CH2:14][NH2:15])[cH:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=C1c2ccccc2C(=O)N1CCc1cc(-c2ccc(F)cc2)no1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCc1cc(-c2ccc(F)cc2)no1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCCc1cc(-c2ccc(F)cc2)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |